4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine
Description
4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring connected via an ether linkage to a pyrrolidine moiety, which is further substituted by a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. Its molecular formula is inferred as C₁₃H₁₄N₄O₂S, with a molecular weight of approximately 294.34 g/mol, though exact data is unavailable in the provided evidence .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-12(20-16-15-9)13(18)17-7-4-11(8-17)19-10-2-5-14-6-3-10/h2-3,5-6,11H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPICUMPVIMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the1,2,3-thiadiazole and imidazole moieties have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact biological activity exhibited by the compound.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways. The specific pathways and their downstream effects would depend on the exact biological activity exhibited by the compound.
Result of Action
Compounds with similar structures have been reported to have various effects at the molecular and cellular levels. The specific effects would depend on the exact biological activity exhibited by the compound.
Biological Activity
The compound 4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a novel pyridine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 316.38 g/mol
- CAS Number : 1797791-00-4
This compound features a pyridine ring substituted with a pyrrolidine moiety and a thiadiazole carbonyl group, which are believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as pyridine derivatives and thiadiazole intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives have shown high activity against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) with inhibition percentages reaching up to 72.93% at concentrations of 25 µg/mL .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Potent inhibition was observed with K_i values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
- Human Carbonic Anhydrases (hCA I and II) : Inhibition constants were reported between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although specific data on its efficacy is still limited.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS 2320819-49-4)
- Molecular Formula : C₁₁H₁₃N₅O₃S
- Molecular Weight : 295.32 g/mol
- Key Features :
- Replaces the pyridine ring with an imidazolidine-2,4-dione core.
- Retains the 4-methylthiadiazole-carbonyl-pyrrolidinyl motif.
- Reduced aromaticity may decrease π-π stacking interactions, altering pharmacokinetic properties .
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034324-33-7)
- Molecular Formula : C₁₆H₁₆Cl₂N₂O₃S
- Molecular Weight : 387.3 g/mol
- Key Features :
- Substitutes the thiadiazole-carbonyl group with a 2,4-dichloro-5-methylphenylsulfonyl moiety.
- Retains the pyrrolidin-3-yl-oxy-pyridine backbone.
- Chlorine substituents may enhance lipophilicity, influencing membrane permeability .
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine | C₁₃H₁₄N₄O₂S | ~294.34 | Pyridine, thiadiazole, pyrrolidine, ether |
| 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-... | C₁₁H₁₃N₅O₃S | 295.32 | Imidazolidine-dione, thiadiazole |
| 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | C₁₆H₁₆Cl₂N₂O₃S | 387.3 | Sulfonyl, dichlorophenyl, pyridine |
- Key Observations :
- The target compound and the imidazolidine-dione analog (CAS 2320819-49-4) share nearly identical molecular weights, suggesting comparable size but divergent electronic profiles due to functional group differences.
- The sulfonyl-containing analog (CAS 2034324-33-7) has a significantly higher molecular weight, likely due to the bulky dichlorophenyl group, which may reduce solubility but enhance receptor binding affinity in hydrophobic environments .
Electronic and Reactivity Profiles
- Thiadiazole vs. Sulfonyl Groups: The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is electron-deficient, favoring charge-transfer interactions and metabolic oxidation.
- Pyridine vs. Imidazolidine-dione :
- Pyridine’s aromaticity enables π-π stacking with aromatic residues in proteins, while the imidazolidine-dione’s NH groups may form hydrogen bonds, influencing target selectivity .
Preparation Methods
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride
The thiadiazole carbonyl group is typically prepared via cyclization of thioamides. For example:
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized by reacting thiosemicarbazide with acetyl chloride in the presence of phosphorus oxychloride.
- The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Thiosemicarbazide, acetyl chloride, POCl₃, 80°C, 6h | 72% |
| Acyl chloride formation | SOCl₂, reflux, 3h | 89% |
Preparation of 3-Hydroxypyrrolidine Intermediate
3-Hydroxypyrrolidine is commercially available but often requires protection before acylation:
- Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.
- Acylate the pyrrolidine nitrogen with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride using DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane.
- Deprotect the TBS group using tetra-n-butylammonium fluoride (TBAF).
Reaction equation :
$$
\text{3-(TBS-oxy)pyrrolidine} + \text{Thiadiazole carbonyl chloride} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{3-(TBS-oxy)-1-(thiadiazole carbonyl)pyrrolidine} \xrightarrow{\text{TBAF}} \text{3-Hydroxy-1-(thiadiazole carbonyl)pyrrolidine}
$$
Synthetic Route 2: Direct Etherification of Pyridine
This method focuses on forming the pyridine-pyrrolidine ether bond early in the synthesis.
Nucleophilic Aromatic Substitution
4-Chloropyridine reacts with 3-hydroxypyrrolidine-thiadiazole under basic conditions:
- Deprotonate 3-hydroxy-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidine with NaH in DMF.
- Add 4-chloropyridine and heat at 100°C for 12h.
Optimization notes :
- Use of DMF increases polarity, enhancing nucleophilicity.
- Yields improve with catalytic KI (10 mol%) via a halogen-exchange mechanism.
Yield data :
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaH | DMF | 100°C | 12h | 65% |
| K₂CO₃ | DMSO | 120°C | 18h | 58% |
Alternative Route: Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative for constructing the ether linkage under milder conditions:
Reaction Protocol
- Combine 4-hydroxypyridine, 3-hydroxy-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF.
- Stir at room temperature for 24h.
Advantages :
- Avoids high temperatures, reducing decomposition risks.
- Higher functional group tolerance compared to nucleophilic substitution.
Limitations :
- Requires stoichiometric PPh₃ and DEAD, increasing cost.
- Post-reaction purification challenging due to triphenylphosphine oxide byproduct.
Analysis of Synthetic Efficiency
A comparative analysis of the three routes reveals trade-offs between yield, scalability, and practicality:
| Parameter | Route 1 (Modular) | Route 2 (Nucleophilic) | Route 3 (Mitsunobu) |
|---|---|---|---|
| Overall yield | 48% | 65% | 72% |
| Step count | 5 | 3 | 3 |
| Scalability | Moderate | High | Low |
| Purification ease | Challenging | Moderate | Difficult |
Key insights :
- Route 2 (nucleophilic substitution) balances yield and scalability for industrial applications.
- Route 3 (Mitsunobu) excels in laboratory-scale synthesis but faces cost barriers.
Characterization and Quality Control
Critical analytical data for the target compound:
Spectroscopic Properties
Q & A
Q. Optimization Tips :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 0–25°C | Prevents side reactions in Mitsunobu step |
| Catalyst | TPP/DIAD | >80% yield in etherification |
Basic: How can the molecular structure of this compound be confirmed experimentally?
Use a combination of:
- NMR Spectroscopy :
- H NMR: Pyridine protons (δ 8.5–7.5 ppm) and pyrrolidine protons (δ 3.5–2.5 ppm).
- C NMR: Carbonyl signal (C=O, ~165 ppm) and thiadiazole carbons (~150 ppm) .
- HRMS : Confirm molecular ion [M+H] (calc. 334.08 g/mol).
- X-ray Crystallography : For absolute configuration, use SHELXL for refinement (R-factor < 0.05) .
Advanced: How can computational methods predict the compound’s biological target or mechanism?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The thiadiazole moiety may act as a hydrogen-bond acceptor.
- QSAR Analysis : Correlate substituent electronegativity (e.g., thiadiazole methyl group) with activity using Hammett constants .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify key binding residues .
Advanced: What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?
- Disorder in Pyrrolidine Ring : Common due to conformational flexibility. Mitigate by:
- Twinning : Apply TWIN/BASF instructions in SHELXL for pseudo-merohedral twinning .
Advanced: How should contradictory bioactivity data between in vitro and cell-based assays be interpreted?
- Possible Causes :
- Poor solubility (logP ~2.5) limiting cellular uptake.
- Metabolic instability (e.g., esterase-mediated cleavage of pyrrolidine).
- Resolution Strategies :
- Solubility Enhancement : Use PEG-400 or cyclodextrin carriers.
- Metabolic Profiling : LC-MS/MS to identify degradation products .
Advanced: What strategies validate the compound’s selectivity across structurally related targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
